10058-F4 - 403811-55-2

10058-F4

Catalog Number: EVT-256479
CAS Number: 403811-55-2
Molecular Formula: C12H11NOS2
Molecular Weight: 249.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

10058-F4 (5-[(4-Ethylphenyl)methylene]-2-thioxo-4-thiazolidinone) is a small molecule identified through high-throughput screening for its ability to disrupt the interaction between the c-Myc oncoprotein and its binding partner, Max. [] c-Myc is a transcription factor that plays a critical role in cellular processes such as growth, proliferation, and apoptosis. Its deregulation is implicated in a wide range of cancers, making it an attractive target for therapeutic development. [] 10058-F4 acts as a c-Myc inhibitor by selectively binding to the monomeric form of c-Myc, preventing its dimerization with Max and subsequently inhibiting its transcriptional activity. [] This mechanism has led to extensive research on its potential applications in various cancer models.

Future Directions
  • Improving Pharmacological Properties: 10058-F4 suffers from limitations such as rapid degradation in vivo. [] Research focusing on developing more stable and potent analogues could enhance its clinical applicability. []
  • Identifying Predictive Biomarkers: Further research is needed to identify specific biomarkers that predict sensitivity to 10058-F4, allowing for personalized treatment strategies. []
  • Elucidating detailed molecular mechanisms: More in-depth investigations into the precise molecular mechanisms underlying 10058-F4's effects on various cellular processes are crucial. [, ]
  • Expanding Clinical Applications: 10058-F4's potential extends beyond cancer. Studies exploring its role in other c-Myc-driven diseases, such as inflammation and fibrosis, are warranted. [, , ]
  • Developing combination therapies: The synergistic potential of 10058-F4 with other therapeutic agents deserves further exploration to develop more effective treatment regimens. [, ]

10074-G5

  • Compound Description: 10074-G5 is a small-molecule inhibitor of c-Myc, specifically targeting the c-Myc-Max heterodimerization. It binds to a distinct intrinsically disordered region of the monomeric c-Myc bHLHZip domain, different from the binding site of 10058-F4. [] Similar to 10058-F4, 10074-G5 inhibits dimerization with Max and displays anti-tumorigenic effects in neuroblastoma tumor models with MYCN overexpression. []

JQ1

  • Compound Description: JQ1 is a BET bromodomain inhibitor, targeting BET bromodomains on chromatin proteins like BRD4, which regulates transcription elongation. [] JQ1 indirectly inhibits c-Myc by suppressing its transcription. [, ] It exhibits anti-tumor activity in various cancer models, including multiple myeloma, and has been shown to inhibit the proliferation and survival of myeloma cell lines and primary myeloma tumors. [, , ]

#474 & #764

  • Compound Description: #474 and #764 are analogs of 10058-F4, designed to improve upon its potency as c-Myc-Max dimerization inhibitors. [] These analogs have demonstrated enhanced growth inhibition of c-Myc–expressing cells, with their efficacy generally correlating with their ability to disrupt c-Myc-Max association and DNA binding. []

10058-F4(7RH)

  • Compound Description: 10058-F4(7RH) is an analog of 10058-F4 with modifications to its chemical structure. [] Unlike 10058-F4, this analog does not bind to MYCN and does not interfere with the MYCN/MAX dimerization. []
  • Relevance: 10058-F4(7RH) is structurally related to 10058-F4, but modifications to its structure have rendered it incapable of binding to c-Myc and inhibiting its dimerization with Max. [] This highlights the importance of specific structural features in 10058-F4 for its interaction with c-Myc.

C-m/z 232

  • Compound Description: C-m/z 232 is a metabolite of 10058-F4. [] Similar to 10058-F4(7RH), this metabolite also does not disrupt the interaction between MYCN and MAX. []
  • Relevance: C-m/z 232 is a metabolite of 10058-F4, suggesting a potential degradation product of the parent compound. [] Importantly, it lacks the ability to inhibit c-Myc-Max dimerization, indicating that metabolic processes might compromise the efficacy of 10058-F4.

SMI-4a

  • Compound Description: SMI-4a is a selective small molecule inhibitor targeting Pim-1 and Pim-3 kinases. [] It effectively inhibits myeloma cell growth, including steroid-resistant myeloma cells, by inducing apoptotic cell death. [] SMI-4a reduces c-Myc protein expression levels and down-regulates the antiapoptotic Mcl-1 protein in myeloma cells. []
  • Relevance: While structurally distinct from 10058-F4, SMI-4a also affects c-Myc protein levels, suggesting a potential convergence point in their mechanisms of action, albeit through different primary targets. [] This overlap suggests potential interplay between Pim kinases and c-Myc in cancer cell survival and proliferation.
Classification

10058-F4 falls under the category of small molecule inhibitors and is classified as a c-Myc inhibitor. Its primary mechanism involves blocking the dimerization of c-Myc with Max, preventing the formation of a functional DNA-binding complex necessary for c-Myc's transcriptional activity. This makes it a potential therapeutic agent for cancers characterized by aberrant c-Myc expression .

Synthesis Analysis

The synthesis of 10058-F4 has been documented in various studies, highlighting methods that involve the construction of its thiazolidinone core. The synthesis typically includes the following steps:

  1. Formation of Thiazolidinone Ring: The initial step involves the condensation of an appropriate aldehyde with a thiazolidinone precursor under acidic conditions.
  2. Introduction of Ethylbenzylidene Group: The ethylbenzylidene moiety is introduced via a base-catalyzed reaction, where an ethylbenzaldehyde derivative reacts with the thiazolidinone intermediate.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological assays.

Technical parameters such as temperature, pH, and reaction time are crucial for optimizing yield and purity during synthesis. For example, maintaining specific pH levels can significantly affect solubility and reactivity during the synthesis process .

Molecular Structure Analysis

The molecular structure of 10058-F4 consists of a six-membered ethylbenzylidine ring fused to a five-membered thioxothiazolidinone ring. Key structural features include:

  • Molecular Formula: C12_{12}H13_{13}N2_{2}OS
  • Molecular Weight: Approximately 233.31 g/mol
  • Structural Characteristics: The compound exhibits a planar structure conducive to π-stacking interactions with target proteins, which enhances its binding affinity for c-Myc.

Nuclear magnetic resonance spectroscopy and mass spectrometry have been employed to confirm the structure and purity of 10058-F4 in various studies .

Chemical Reactions Analysis

10058-F4 participates in several chemical reactions primarily related to its interaction with biological targets:

  1. Binding Reaction: It binds specifically to monomeric c-Myc, preventing its dimerization with Max.
  2. Inhibition of Transcriptional Activity: By disrupting the Myc-Max complex, 10058-F4 inhibits downstream transcriptional activation of target genes involved in cell proliferation and survival.
  3. Cellular Responses: Treatment with 10058-F4 has been shown to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and activation of caspases .

Quantitative assays such as flow cytometry have been utilized to assess cell viability and apoptotic markers following treatment with 10058-F4 .

Mechanism of Action

The mechanism of action for 10058-F4 involves several key steps:

  1. Disruption of Myc-Max Dimerization: By binding to c-Myc, 10058-F4 prevents its dimerization with Max, which is essential for forming an active transcription factor complex.
  2. Inhibition of Gene Expression: This disruption leads to decreased expression of c-Myc target genes that promote cell cycle progression and survival.
  3. Induction of Apoptosis: In various cancer cell lines, treatment with 10058-F4 has resulted in increased levels of apoptotic markers such as cleaved caspase-3 and -7, indicating that it effectively induces programmed cell death .

Studies have demonstrated that 10058-F4 can also enhance the effects of other chemotherapeutic agents when used in combination therapies .

Physical and Chemical Properties Analysis

The physical and chemical properties of 10058-F4 are critical for its application in research and potential therapeutic use:

  • Solubility: 10058-F4 exhibits solubility greater than 50 μmol/L in phosphate-buffered saline at physiological pH but shows pH-dependent solubility characteristics.
  • Stability: The compound remains stable under standard laboratory conditions but may degrade under extreme pH levels or prolonged exposure to light.
  • Melting Point: Specific melting point data has not been extensively reported but can be determined through thermal analysis methods.

These properties influence its bioavailability and efficacy in vivo .

Applications

The primary applications of 10058-F4 are centered around cancer research and therapy:

  1. Cancer Treatment Research: As a potent inhibitor of c-Myc, it is being studied for its potential use against various cancers including pancreatic ductal adenocarcinoma, ovarian cancer, and acute leukemias.
  2. Combination Therapies: Research indicates that 10058-F4 can enhance the efficacy of existing chemotherapeutic agents by sensitizing cancer cells to treatment.
  3. Mechanistic Studies: It serves as a valuable tool for elucidating the role of c-Myc in cellular processes such as proliferation, apoptosis, and metabolism.

Properties

CAS Number

403811-55-2

Product Name

10058-F4

IUPAC Name

5-[(4-ethylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Molecular Formula

C12H11NOS2

Molecular Weight

249.4 g/mol

InChI

InChI=1S/C12H11NOS2/c1-2-8-3-5-9(6-4-8)7-10-11(14)13-12(15)16-10/h3-7H,2H2,1H3,(H,13,14,15)

InChI Key

SVXDHPADAXBMFB-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2

Solubility

Soluble in DMSO, not in water

Synonyms

10058-F4 compound
5-(4-ethylbenzylidene)-2-thioxothiazolidin-4-one

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C/2\C(=O)NC(=S)S2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.